BenchChemオンラインストアへようこそ!

(R)-Irinotecan Hydrochloride Trihydrate

Chiral chromatography USP monograph Pharmaceutical analysis

As the USP-certified Irinotecan Related Compound D, this (R)-Irinotecan Hydrochloride Trihydrate is the definitive chiral reference standard for quantifying the R‑enantiomer impurity in irinotecan API and finished products. Mandated by the USP monograph, it delivers resolution ≥2.5 from the active S‑enantiomer and ensures impurity ≤0.2%. Essential for method development, system suitability, and routine QC batch release. Non‑certified sources cannot guarantee regulatory compliance.

Molecular Formula C₃₃H₄₅ClN₄O₉·3H₂O
Molecular Weight 677.18
Cat. No. B1162927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Irinotecan Hydrochloride Trihydrate
Synonyms(4R)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid Hydrochloride Trihydrate;  USP Irinotecan Related Compound D; 
Molecular FormulaC₃₃H₄₅ClN₄O₉·3H₂O
Molecular Weight677.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Irinotecan Hydrochloride Trihydrate: A USP Reference Standard for Chiral Purity Analysis


(R)-Irinotecan Hydrochloride Trihydrate is the R‑enantiomer of the well‑known chemotherapeutic prodrug irinotecan. It is classified by the United States Pharmacopeia (USP) as Irinotecan Related Compound D and serves as a certified reference standard for the identification, quantification, and control of the chiral impurity in irinotecan active pharmaceutical ingredient (API) and finished drug products. The compound's molecular formula is C33H38N4O6·HCl·3H2O and its CAS Registry Number is 136572‑09‑3 [1][2][3].

Why Generic Irinotecan Cannot Substitute for (R)-Irinotecan Hydrochloride Trihydrate in Analytical and Quality Control Workflows


Generic irinotecan products, even those meeting general pharmacopoeial specifications, cannot replace (R)-Irinotecan Hydrochloride Trihydrate as a dedicated chiral reference material. The USP monograph mandates a minimum resolution of 2.5 between the R‑enantiomer (Related Compound D) and the S‑enantiomer (the active drug) to ensure reliable quantitation, and the chiral impurity itself must be controlled at ≤0.2% in the API [1][2]. Using a non‑certified source or a racemic mixture introduces uncertainty in retention time matching, peak purity assessment, and compliance with regulatory acceptance criteria, thereby compromising the validity of analytical methods and the safety profile of the manufactured drug product [3].

Quantitative Differentiation of (R)-Irinotecan Hydrochloride Trihydrate: Head‑to‑Head Analytical and Regulatory Benchmarks


Chiral Resolution Requirement for USP Compliance: R‑Enantiomer vs. S‑Enantiomer

The USP monograph for Irinotecan Hydrochloride mandates a minimum resolution (Rs) of 2.5 between (R)-Irinotecan Hydrochloride Trihydrate (Related Compound D) and the active S‑enantiomer. This requirement ensures adequate separation for accurate quantitation of the chiral impurity. In a validated reversed‑phase chiral method, the experimentally determined resolution between the two enantiomers was 2.4, confirming that the chromatographic system meets the USP system suitability criteria [1][2].

Chiral chromatography USP monograph Pharmaceutical analysis Enantiomeric separation

Regulatory Impurity Acceptance Limit for (R)-Irinotecan in Irinotecan API

According to the USP monograph and validated chiral methods, the acceptance limit for the R‑enantiomer impurity in irinotecan hydrochloride trihydrate API is 0.2% (w/w). This threshold is critical for ensuring the safety and efficacy of the drug product, as chiral impurities may exhibit different pharmacological or toxicological properties compared to the active S‑enantiomer [1][2].

Pharmaceutical impurities ICH guidelines Quality control Regulatory compliance

Retention Time Benchmarking for Peak Identification in HPLC Methods

In a validated reversed‑phase chiral HPLC method, (R)-Irinotecan Hydrochloride Trihydrate exhibits a retention time of 8.903 minutes, while the S‑enantiomer elutes at 9.75 minutes. This distinct retention time provides an unambiguous identifier for peak assignment in complex chromatograms, enabling accurate integration and quantitation of the chiral impurity [1].

HPLC method development Peak identification Analytical reference standards Pharmaceutical quality control

System Suitability Requirements for USP Monograph Compliance

The USP monograph for Irinotecan Hydrochloride specifies that for system suitability, the resolution between (R)-Irinotecan Hydrochloride Trihydrate and irinotecan must be not less than (NLT) 2.5, and the percent relative standard deviation (%RSD) for replicate injections must be not more than (NMT) 5.0%. These criteria ensure the reliability and reproducibility of the chiral separation method [1].

USP system suitability Method validation Chromatographic performance Regulatory analysis

Critical Application Scenarios for (R)-Irinotecan Hydrochloride Trihydrate in Pharmaceutical Development and Quality Control


Chiral Purity Analysis of Irinotecan API and Finished Drug Products

Use (R)-Irinotecan Hydrochloride Trihydrate as a certified reference standard to identify and quantify the R‑enantiomer impurity in irinotecan hydrochloride API and finished dosage forms. This is mandated by the USP monograph, which requires a resolution NLT 2.5 between the impurity and the active S‑enantiomer, and an impurity limit of ≤0.2% [1][2].

Development and Validation of Stability‑Indicating HPLC/UPLC Methods

Incorporate (R)-Irinotecan Hydrochloride Trihydrate as a system suitability standard during the development and validation of new analytical methods for irinotecan. The known retention time (e.g., 8.903 min) and resolution (Rs = 2.4) provide objective benchmarks for method performance and ensure that the method can detect and quantify potential degradation products that may co‑elute with the chiral impurity [1].

Quality Control Release Testing of Irinotecan Drug Substance and Product

Employ (R)-Irinotecan Hydrochloride Trihydrate in routine quality control (QC) laboratories to perform identity, purity, and impurity profiling of irinotecan batches. The USP‑certified reference material ensures traceability and compliance with regulatory standards (e.g., ICH Q3A), enabling reliable batch‑to‑batch consistency and preventing the release of API with unacceptable levels of the chiral impurity [2][3].

Investigation of Unspecified Impurities in Generic Irinotecan Formulations

Use (R)-Irinotecan Hydrochloride Trihydrate as a marker compound to develop and optimize HPLC/UPLC methods capable of detecting, identifying, and quantifying unspecified impurities in novel oral or injectable irinotecan formulations. The 0.2% impurity threshold serves as a benchmark for method sensitivity and for evaluating the safety profile of generic products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Irinotecan Hydrochloride Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.